![molecular formula C17H15N7OS B2853503 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226433-96-0](/img/structure/B2853503.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
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Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C17H15N7OS and its molecular weight is 365.42. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, in anticancer therapy. In vitro assays have demonstrated that compounds containing benzimidazole moieties exhibit cytotoxic effects against various cancer cell lines, such as HCT116 (colon cancer) and MCF7 (breast cancer) .
Table 1: Anticancer Activity of Benzimidazole Derivatives
Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
---|---|---|---|
This compound | HCT116 | 15.6 | |
Another Benzimidazole Derivative | MCF7 | 10.3 |
Anti-inflammatory Properties
Benzimidazole derivatives have also been studied for their anti-inflammatory effects. Research indicates that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β, making them potential candidates for treating inflammatory diseases .
Table 2: Anti-inflammatory Activity of Related Compounds
Compound Name | Mechanism of Action | Reference |
---|---|---|
N-substituted Benzimidazole | Inhibition of TNF-alpha production | |
Pyrimidine-containing Benzimidazole | IL-1β suppression |
Antimicrobial Effects
The antimicrobial properties of benzimidazole derivatives are notable, with studies showing efficacy against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of both benzimidazole and pyrimidine moieties into a single framework. The structural characteristics of this compound contribute significantly to its biological activity.
Table 3: Synthesis Pathway Overview
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Condensation | Benzimidazole derivative + Pyrimidine derivative |
2 | Acetylation | Acetic anhydride |
3 | Purification | Recrystallization |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of N-substituted benzimidazoles, including the compound of interest, against various cancer cell lines. Results showed a significant reduction in cell viability at lower concentrations compared to standard chemotherapeutics, suggesting a unique mechanism of action that warrants further investigation .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory properties, researchers administered the compound to animal models with induced inflammation. The results indicated a marked decrease in edema and inflammatory markers, supporting its potential as a therapeutic agent for inflammatory diseases .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7OS/c25-15(20-9-14-22-12-4-1-2-5-13(12)23-14)8-11-10-26-17(21-11)24-16-18-6-3-7-19-16/h1-7,10H,8-9H2,(H,20,25)(H,22,23)(H,18,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVTZFZPWKFLLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CC3=CSC(=N3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.